molecular formula C11H12N2O4 B14768824 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid

2-Nitro-3-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B14768824
M. Wt: 236.22 g/mol
InChI Key: GOCQBPSZKXMUNC-UHFFFAOYSA-N
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Description

2-Nitro-3-(pyrrolidin-1-yl)benzoic acid is a nitro-substituted benzoic acid derivative featuring a pyrrolidine ring at the 3-position. The nitro group and pyrrolidine substituent are critical for electronic modulation and steric interactions, influencing binding affinity and solubility.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-nitro-3-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C11H12N2O4/c14-11(15)8-4-3-5-9(10(8)13(16)17)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,14,15)

InChI Key

GOCQBPSZKXMUNC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid typically involves the nitration of 3-(pyrrolidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 2-Amino-3-(pyrrolidin-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to specific proteins or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Effects

The positional isomer 5-nitro-2-(pyrrolidin-1-yl)benzoic acid (compound 9) shares the same functional groups but differs in nitro group placement.

Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Substituent Position Ring Type Reported Applications
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid 19555-48-7 5-NO₂, 2-pyrrolidinyl Pyrrolidine MEP pathway inhibition
5-Nitro-2-(piperidin-1-yl)benzoic acid 42106-50-3 5-NO₂, 2-piperidinyl Piperidine Not specified
2-Morpholino-5-nitrobenzoic acid 4036-83-3 5-NO₂, 2-morpholino Morpholine Potential solubility enhancement
2-(Furan-3-yl)-5-nitrobenzoic acid Not provided 5-NO₂, 2-furan-3-yl Furan Synthetic intermediate

Electronic and Steric Modifications

  • Pyrrolidine vs.
  • Morpholine Substitution : The oxygen atom in morpholine enhances solubility via hydrogen bonding but may reduce lipophilicity, impacting membrane permeability .
  • Furan vs. Pyrrolidine : The aromatic furan ring introduces π-π stacking capabilities but lacks the basicity of pyrrolidine, limiting ionic interactions in biological systems .

Thermal and Coordination Properties

While direct thermal data for 2-nitro-3-(pyrrolidin-1-yl)benzoic acid are unavailable, studies on lanthanide complexes of benzoic acid derivatives (e.g., terbium chelates) indicate that nitro groups enhance thermal stability by stabilizing π-electron systems. Pyrrolidine’s rigidity may further influence decomposition pathways .

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